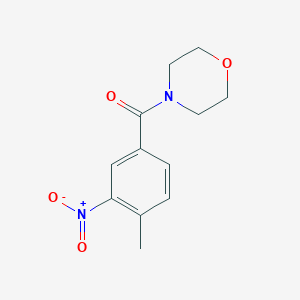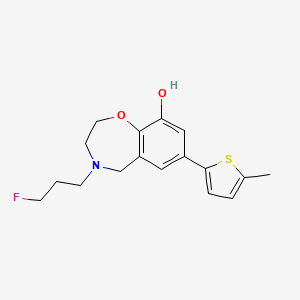![molecular formula C19H17F3N2O B5342498 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5342498.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53.
Mechanism of Action
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide binds to the hydrophobic cleft of MDM2 and prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be a potent and selective inhibitor of the p53-MDM2 interaction, with an IC50 value of 0.88 nM.
Biochemical and Physiological Effects:
This compound has been shown to induce p53-dependent apoptosis in various types of cancer cells, including acute myeloid leukemia, neuroblastoma, and breast cancer. This compound has also been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a potent and selective inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the p53 tumor suppressor pathway. This compound has been shown to be effective in inducing apoptosis and cell cycle arrest in various types of cancer cells. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential off-target effects.
Future Directions
There are several future directions for the study of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy of this compound in vivo and in clinical trials.
Synthesis Methods
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a multi-step process that involves the reaction of various chemicals and reagents. The initial step involves the reaction of 2-methyl-1H-indole with ethyl bromoacetate to form the ester intermediate. The ester intermediate is then hydrolyzed to form the corresponding carboxylic acid. In the next step, the carboxylic acid is converted to the acid chloride, which is then reacted with 4-(trifluoromethyl)aniline to form this compound.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide has been extensively studied for its potential in cancer treatment. The p53 tumor suppressor pathway plays a critical role in preventing the development and progression of cancer. However, in many types of cancer, this pathway is disrupted due to overexpression of MDM2, which is a negative regulator of p53. This compound selectively inhibits the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-15(16-4-2-3-5-17(16)24-12)10-11-23-18(25)13-6-8-14(9-7-13)19(20,21)22/h2-9,24H,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERATMTZOGQDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5342429.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5342443.png)
![4-benzoyl-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5342445.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5342446.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5342458.png)
![N-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5342459.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5342465.png)
![3-{2-[(cyclopropylmethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342472.png)
![2-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5342483.png)
![4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-2-(4-fluorophenyl)morpholine](/img/structure/B5342513.png)

![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5342525.png)